molecular formula C25H32Cl2N2O5 B2907351 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride CAS No. 1216402-03-7

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride

Cat. No.: B2907351
CAS No.: 1216402-03-7
M. Wt: 511.44
InChI Key: VZRANDBHVFKILQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride is a complex organic compound with potential applications in various scientific fields This compound features a chromen-4-one core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chromen-4-one Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone derivatives.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Piperazinyl Group: This is usually done through nucleophilic substitution reactions, where the piperazine derivative is introduced under basic conditions.

    Final Purification and Conversion to Dihydrochloride Salt: The final compound is purified using chromatographic techniques and then converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as an anticancer, antiviral, or anti-inflammatory agent.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the piperazinyl group, which may result in different biological activity.

    7-(2-(4-Methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one:

Uniqueness

The combination of the dimethoxyphenyl and piperazinyl groups in 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5.2ClH/c1-17-24(18-5-8-21(29-3)23(15-18)30-4)25(28)20-7-6-19(16-22(20)32-17)31-14-13-27-11-9-26(2)10-12-27;;/h5-8,15-16H,9-14H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRANDBHVFKILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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